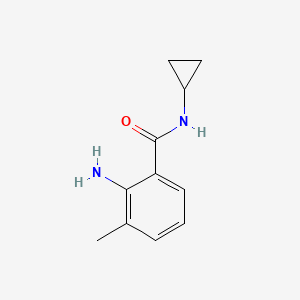

2-Amino-N-cyclopropyl-3-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-cyclopropyl-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-3-2-4-9(10(7)12)11(14)13-8-5-6-8/h2-4,8H,5-6,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZSKLIPZMHIER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N Cyclopropyl 3 Methylbenzamide and Analogues

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 2-Amino-N-cyclopropyl-3-methylbenzamide, the most logical and common disconnection is at the amide bond.

Primary Disconnection (Amide Bond): The most straightforward retrosynthetic disconnection is across the C-N amide bond. This simplifies the molecule into two key precursors: 2-amino-3-methylbenzoic acid and cyclopropylamine (B47189) . This is the most convergent and widely adopted strategy, as both precursors are synthetically accessible.

Alternative Disconnections: While less common, other disconnections could be envisioned. For instance, one could disconnect the C-C bond between the aromatic ring and the carboxyl group, or the C-N bond of the amino group on the ring. However, these routes are generally more complex and less efficient than the primary amide bond disconnection strategy.

The synthesis, therefore, logically separates into three main parts: the synthesis of the substituted benzoic acid core, the synthesis of the cyclopropylamine moiety, and the final coupling of these two fragments.

Synthesis of Key Precursors and Intermediates for the Benzamide (B126) Core

The primary precursor for the benzamide core is 2-amino-3-methylbenzoic acid . The synthesis of this intermediate typically begins with a commercially available starting material, m-toluic acid (3-methylbenzoic acid).

The established synthetic route involves two main steps:

Nitration: The selective nitration of m-toluic acid at the C2 position (ortho to the methyl group and meta to the carboxylic acid) is achieved using a nitrating agent, typically nitric acid. google.com

Reduction: The resulting 2-nitro-3-methylbenzoic acid is then reduced to 2-amino-3-methylbenzoic acid. This reduction can be accomplished using various methods, with catalytic hydrogenation (e.g., using Pd/C catalyst and hydrogen gas) being a common and efficient choice. google.com

For the synthesis of analogues, such as chlorinated derivatives, an additional halogenation step is required. For example, 2-amino-5-chloro-3-methylbenzoic acid can be prepared by chlorinating 2-amino-3-methylbenzoic acid with reagents like N-chlorosuccinimide (NCS) or cyanuric chloride. chemicalbook.compatsnap.com

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| Nitration | m-Toluic acid | Nitric acid (60-75% mass concentration) | 2-Nitro-3-methylbenzoic acid | Not specified |

| Reduction | 2-Nitro-3-methylbenzoic acid | H₂, Pd/C (or Pt/C, Raney nickel) in a solvent | 2-Amino-3-methylbenzoic acid | Not specified |

| Chlorination (for analogues) | 2-Amino-3-methylbenzoic acid | N-Chlorosuccinimide (NCS) in DMF, reflux for 3 hours | 2-Amino-5-chloro-3-methylbenzoic acid | 83% |

| Esterification (optional intermediate) | 2-Amino-3-methylbenzoic acid | Methyl iodide, Cesium carbonate in DMF | Methyl 2-amino-3-methylbenzoate | 92% |

Data compiled from various synthetic procedures. google.comchemicalbook.comguidechem.com

Amide Bond Formation Strategies: Coupling Reagents and Conditions

The final key step in the synthesis is the formation of the amide bond between the carboxylic acid of the benzamide core and the amino group of cyclopropylamine. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A variety of coupling reagents can be employed for this purpose.

The choice of coupling reagent and conditions is critical to ensure high yield and minimize side reactions. Common strategies include the use of carbodiimides, phosphonium (B103445) salts, or conversion of the carboxylic acid to a more reactive species like an acyl chloride.

| Coupling Reagent Class | Example Reagent | Typical Conditions | Notes |

| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide) | Often used with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) in an aprotic solvent (e.g., DCM, DMF) at 0°C to room temperature. | EDC is often preferred due to the water-solubility of its urea (B33335) byproduct, simplifying purification. |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Used with a tertiary amine base (e.g., DIPEA, triethylamine) in an aprotic solvent. | Highly efficient but can be more expensive. |

| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU | Used with a non-nucleophilic base like DIPEA or 2,4,6-collidine in solvents such as DMF. | Known for rapid reaction times and high yields, even with sterically hindered substrates. |

| Acyl Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | The carboxylic acid is first converted to the acyl chloride, which is then reacted with cyclopropylamine, usually in the presence of a base (e.g., pyridine, triethylamine). | A robust, classical method, but the acyl chloride intermediate can be sensitive to moisture. |

Introduction and Functionalization of the Cyclopropyl (B3062369) Group

The cyclopropyl moiety is a key structural feature, and its introduction relies on the synthesis of cyclopropylamine or related cyclopropane-containing precursors. The high ring strain of the three-membered ring makes its synthesis challenging. wikipedia.orglongdom.org

Cyclopropane (B1198618) rings are typically formed through reactions that generate a three-membered ring from an acyclic precursor. acsgcipr.org Key methods include:

Carbene/Carbenoid Addition to Alkenes: This is a major strategy where a carbene or a metal-carbenoid complex adds across a double bond. The Simmons-Smith reaction, which uses a zinc carbenoid (often generated from diiodomethane (B129776) and a zinc-copper couple), is a classic example that stereospecifically converts alkenes into cyclopropanes. mdpi.com The stereochemistry of the starting alkene is retained in the product. wikipedia.org

Intramolecular Cyclization: 1,3-dihalides can undergo intramolecular cyclization via a Wurtz-type coupling using a metal like sodium or zinc to form a cyclopropane ring. wikipedia.org

Diazo Compound Decomposition: Diazo compounds can decompose (thermally, photochemically, or via metal catalysis) to generate carbenes, which then react with alkenes. numberanalytics.com Rhodium and copper catalysts are commonly used to control this process and influence stereoselectivity.

The synthesis of cyclopropylamine , a critical reagent, can be achieved through several distinct pathways.

Hofmann Rearrangement: A well-established method involves the Hofmann rearrangement of cyclopropanecarboxamide. The amide is treated with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide) to yield cyclopropylamine. google.com

Reductive Amination: Cyclopropanecarboxaldehyde can undergo reductive amination with ammonia (B1221849) or a primary amine in the presence of a reducing agent (like sodium borohydride) to form the corresponding cyclopropylamine. longdom.orglibretexts.org

From Cyclopropyl Halides: Nucleophilic substitution of a cyclopropyl halide with ammonia can produce cyclopropylamine, although this can be a challenging reaction. longdom.org

Electro-induced Hofmann Rearrangement: More recent methods describe an electrochemical approach to the Hofmann rearrangement, converting cyclopropyl amides into their corresponding amines. researchgate.net

| Synthetic Method | Precursor | Key Reagents | Product | Key Features |

| Hofmann Rearrangement | Cyclopropanecarboxamide | Br₂, NaOH | Cyclopropylamine | A classical and reliable method for converting amides to amines with one less carbon. google.com |

| Reductive Amination | Cyclopropanecarboxaldehyde | NH₃, H₂, Ni catalyst (or other reducing agents like NaBH₃CN) | Cyclopropylamine | A direct method for converting aldehydes/ketones to amines. longdom.orglibretexts.org |

| From γ-Butyrolactone | γ-Butyrolactone | Multi-step process involving ring-opening, esterification, cyclization, and amidation, followed by Hofmann rearrangement. | Cyclopropylamine | A multi-step industrial process starting from an inexpensive feedstock. google.comgoogle.com |

Amination and Methylation of the Benzene (B151609) Ring

The substitution pattern on the aromatic ring is established during the synthesis of the 2-amino-3-methylbenzoic acid precursor.

Methylation: The methyl group at the C3 position is not introduced via a methylation reaction on a pre-formed ring. Instead, the synthesis starts with a precursor that already contains the methyl group in the desired position, namely 3-methylbenzoic acid (m-toluic acid). This strategic choice simplifies the synthesis by avoiding issues with regioselectivity that would arise from attempting to methylate an existing aminobenzoic acid.

Amination: The amino group at the C2 position is introduced indirectly. Direct amination of aromatic C-H bonds is possible but often lacks regioselectivity and can be difficult to control. nih.govacs.org A more reliable and standard industrial method is the nitration-reduction sequence . As described in section 2.2, the benzene ring of m-toluic acid is first nitrated to install a nitro group. This nitro group then serves as a precursor to the amine, which is formed in a subsequent reduction step. google.comyoutube.com This two-step process provides excellent regiocontrol, as the directing effects of the existing methyl and carboxyl groups on the ring guide the incoming nitro group primarily to the C2 position.

Optimization of Reaction Conditions and Process Efficiency

Coupling Reagents: A variety of coupling reagents have been developed for efficient amide bond formation. These reagents activate the carboxylic acid group, facilitating the nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (e.g., EDC), phosphonium reagents (e.g., BOP, PyBOP), and uronium/aminium reagents (e.g., HATU, HBTU). The choice of reagent can significantly impact the reaction's efficiency and the purity of the final product.

Solvents: The selection of a suitable solvent is crucial as it can influence the solubility of reactants and reagents, as well as the reaction rate. Common solvents for amide coupling reactions include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (ACN). The polarity and boiling point of the solvent are important considerations.

Temperature and Reaction Time: These two parameters are often interdependent. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesirable byproducts. Therefore, optimization involves finding a balance that allows for a reasonable reaction time while maintaining a high yield of the desired product.

Below is a table summarizing typical conditions for the synthesis of N-substituted benzamides, which are analogous to the synthesis of 2-Amino-N-cyclopropyl-3-methylbenzamide.

| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| EDC/HOBt | DIPEA | DMF | 0 - 25 | 80-95 |

| HATU | DIPEA | DMF | 25 | 90-98 |

| T3P | Pyridine | Ethyl Acetate | 25 - 50 | 85-95 |

| CDI | None | THF | 25 - 60 | 75-90 |

This table presents generalized data for the synthesis of N-substituted benzamides and serves as a reference for potential optimization strategies for 2-Amino-N-cyclopropyl-3-methylbenzamide.

Process efficiency is further enhanced by streamlining work-up and purification procedures. The use of solid-supported reagents or catalysts can simplify the removal of byproducts, often requiring only filtration.

Sustainable and Green Chemistry Considerations in Synthesis

In recent years, there has been a significant shift towards the adoption of sustainable and green chemistry principles in the synthesis of chemical compounds, including benzamide derivatives. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous materials, and improving energy efficiency.

Atom Economy: One of the key principles of green chemistry is maximizing atom economy, which means designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. For the synthesis of 2-Amino-N-cyclopropyl-3-methylbenzamide, this would involve choosing a synthetic pathway that minimizes the formation of byproducts.

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of more benign alternatives such as water, ethanol, or supercritical fluids. For benzamide synthesis, research has explored conducting amide coupling reactions in aqueous media or using biodegradable solvents. rsc.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce the need for stoichiometric reagents, which often generate significant waste. For amide bond formation, both metal-based and organocatalysts are being developed to replace less environmentally friendly coupling reagents. researchgate.net Biocatalysis, using enzymes like lipase, also presents a green alternative for amide synthesis, often proceeding under mild conditions with high selectivity. nih.gov

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures can significantly reduce energy consumption. Microwave-assisted synthesis is one such technology that can accelerate reaction times and improve yields, often with lower energy input compared to conventional heating methods.

Waste Reduction: A primary goal of green chemistry is to prevent the formation of waste. This can be achieved through the selection of synthetic routes with high atom economy, the use of catalytic rather than stoichiometric reagents, and the recycling of solvents and catalysts.

The application of these principles to the synthesis of 2-Amino-N-cyclopropyl-3-methylbenzamide would involve a careful evaluation of the entire synthetic process, from the choice of starting materials to the final purification steps, with the aim of making the process as environmentally friendly as possible.

Structural Characterization and Elucidation Techniques

Advanced Spectroscopic Methods for Molecular Structure Determination

Spectroscopic techniques are fundamental in determining the molecular structure of compounds such as 2-Amino-N-cyclopropyl-3-methylbenzamide. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while splitting patterns in ¹H NMR reveal neighboring protons.

For 2-Amino-N-cyclopropyl-3-methylbenzamide, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the cyclopropyl (B3062369) protons, the methyl protons, the amine (NH₂) protons, and the amide (NH) proton. The aromatic region would likely show a complex splitting pattern due to the trisubstituted benzene (B151609) ring. The cyclopropyl group would present characteristic signals in the aliphatic region, typically at higher field (lower ppm values).

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the aromatic carbons, the carbonyl carbon of the amide, the methyl carbon, and the carbons of the cyclopropyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-N-cyclopropyl-3-methylbenzamide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | Multiplet |

| Amide NH | 8.0 - 8.5 | Broad Singlet |

| Amine NH₂ | 4.5 - 5.5 | Broad Singlet |

| Cyclopropyl CH | 2.5 - 3.0 | Multiplet |

| Methyl CH₃ | 2.0 - 2.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-N-cyclopropyl-3-methylbenzamide

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-C=O | 130 - 140 |

| Aromatic C-CH₃ | 120 - 130 |

| Aromatic CH | 110 - 125 |

| Cyclopropyl CH | 20 - 30 |

| Methyl CH₃ | 15 - 25 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For 2-Amino-N-cyclopropyl-3-methylbenzamide (C₁₁H₁₄N₂O), the molecular weight is 190.24 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 190.

The fragmentation of N-substituted benzamides is well-documented. Common fragmentation pathways for 2-Amino-N-cyclopropyl-3-methylbenzamide would likely involve cleavage of the amide bond. The loss of the cyclopropylamine (B47189) moiety would result in a resonance-stabilized benzoyl cation. Further fragmentation of the aromatic ring could also be observed.

Table 3: Predicted Key Mass Spectrometry Fragments for 2-Amino-N-cyclopropyl-3-methylbenzamide

| m/z | Proposed Fragment |

|---|---|

| 190 | [M]⁺ (Molecular Ion) |

| 134 | [M - C₃H₅N]⁺ |

| 106 | [C₇H₆O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 2-Amino-N-cyclopropyl-3-methylbenzamide would show characteristic absorption bands for the amine (N-H), amide (N-H and C=O), and aromatic (C-H and C=C) groups. The primary amine (NH₂) would typically exhibit two N-H stretching bands, while the secondary amide would show a single N-H stretch. The carbonyl (C=O) stretch of the amide is a strong and readily identifiable band.

Table 4: Predicted IR Absorption Frequencies for 2-Amino-N-cyclopropyl-3-methylbenzamide

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Amide (N-H) | Stretch | 3200 - 3400 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium |

| Amide (C=O) | Stretch | 1630 - 1680 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium |

| Amine (N-H) | Bend | 1550 - 1650 | Medium |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

If a suitable single crystal of 2-Amino-N-cyclopropyl-3-methylbenzamide can be grown, X-ray diffraction analysis would reveal the planarity of the benzamide (B126) group, the orientation of the cyclopropyl and methyl substituents relative to the aromatic ring, and any intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, which dictate the crystal packing.

Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like 2-Amino-N-cyclopropyl-3-methylbenzamide. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. researchgate.net The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) can also be used, although derivatization might be necessary to improve the volatility and thermal stability of the amide. researchgate.netgdut.edu.cn A capillary column with a non-polar stationary phase would likely be employed. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the compound and any impurities. researchgate.netgoogle.com

Table 5: Typical Chromatographic Conditions for Analysis of Benzamide Derivatives

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (e.g., 254 nm) |

Computational Chemistry and Molecular Modeling of 2 Amino N Cyclopropyl 3 Methylbenzamide

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions (e.g., DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn allows for the prediction of its geometry, stability, and chemical reactivity.

For 2-Amino-N-cyclopropyl-3-methylbenzamide, DFT calculations would be employed to optimize its three-dimensional structure to the lowest energy state. From this optimized geometry, a wealth of electronic information can be derived. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack.

LUMO is the lowest energy orbital capable of accepting electrons, highlighting regions prone to nucleophilic attack.

The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule's surface, using a color scale to denote electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For 2-Amino-N-cyclopropyl-3-methylbenzamide, the MEP would likely show negative potential around the oxygen and nitrogen atoms, identifying them as sites for hydrogen bonding, while the hydrogen atoms of the amino group would exhibit positive potential. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's reactivity. While specific values for 2-Amino-N-cyclopropyl-3-methylbenzamide are not published, a hypothetical analysis based on its structure is presented below.

Interactive Data Table: Illustrative Global Reactivity Descriptors for a Benzamide (B126) Derivative Note: These values are hypothetical and serve as an example of typical outputs from a DFT calculation.

| Parameter | Formula | Illustrative Value | Interpretation |

| HOMO Energy (EHOMO) | - | -5.8 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.6 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.3 eV | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.5 eV | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | 2.66 eV | Quantifies the electrophilic nature of the molecule. |

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

For 2-Amino-N-cyclopropyl-3-methylbenzamide, no specific biological targets have been definitively established in publicly accessible literature. However, based on the activities of structurally similar benzamides, one could hypothesize potential targets such as G-protein coupled receptors (GPCRs), kinases, or other enzymes. mdpi.comnih.gov

A hypothetical docking study would involve:

Preparation of the Ligand: The 3D structure of 2-Amino-N-cyclopropyl-3-methylbenzamide would be generated and optimized.

Preparation of the Receptor: A high-resolution 3D structure of the hypothesized target protein (e.g., from the Protein Data Bank) would be prepared by adding hydrogen atoms and removing water molecules.

Docking Simulation: A docking algorithm would systematically explore various conformations and orientations of the ligand within the protein's active site, scoring each pose based on a function that estimates binding affinity.

The results would predict the most stable binding pose and a corresponding binding energy score. The analysis would focus on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For instance, the amino group and the carbonyl oxygen of the benzamide core are prime candidates for forming hydrogen bonds with amino acid residues in the active site, while the cyclopropyl (B3062369) and methyl-substituted phenyl rings could engage in favorable hydrophobic interactions. nih.gov

Interactive Data Table: Hypothetical Molecular Docking Results Note: This table illustrates potential docking outcomes against a hypothesized kinase target and is not based on experimental data.

| Parameter | Description | Hypothetical Finding |

| Binding Affinity | Estimated free energy of binding (kcal/mol). More negative values indicate stronger binding. | -8.5 kcal/mol |

| Interacting Residues | Amino acids in the receptor's active site that form key interactions with the ligand. | GLU-81, LEU-132, VAL-35, LYS-33 |

| Hydrogen Bonds | Specific donor-acceptor pairs forming hydrogen bonds. | Amino (NH2) with GLU-81; Carbonyl (C=O) with LYS-33 |

| Hydrophobic Interactions | Nonpolar interactions stabilizing the complex. | Cyclopropyl group with LEU-132; Methylphenyl ring with VAL-35 |

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformations

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to provide a more dynamic and realistic assessment of the ligand-receptor complex's stability. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, offering insights into the conformational changes and flexibility of the complex in a simulated physiological environment. tandfonline.com

Starting with the best-docked pose of 2-Amino-N-cyclopropyl-3-methylbenzamide within its hypothesized target, an MD simulation would be run for a duration typically ranging from nanoseconds to microseconds. The analysis of the resulting trajectory would focus on several key metrics:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and the ligand's heavy atoms from their initial positions over time. A stable, plateauing RMSD value suggests that the complex has reached equilibrium and the ligand remains stably bound. tandfonline.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or parts of the ligand to identify regions of high flexibility or rigidity. This can reveal which parts of the protein and ligand are most dynamic during the binding event.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking study can be monitored throughout the simulation to confirm their stability.

These simulations provide a more rigorous validation of the docking results and can reveal important dynamic behaviors, such as conformational rearrangements of the ligand or the protein's active site upon binding. nih.gov

Interactive Data Table: Representative MD Simulation Parameters Note: This table presents an example of data that would be generated from an MD simulation of a ligand-protein complex.

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Number of H-Bonds |

| 0 | 0.0 | 0.0 | 2 |

| 20 | 1.5 | 0.8 | 2 |

| 40 | 1.8 | 1.0 | 1 |

| 60 | 1.7 | 0.9 | 2 |

| 80 | 1.9 | 1.1 | 2 |

| 100 | 1.8 | 1.0 | 2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. documentsdelivered.com By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules and guide the design of more effective compounds. nih.gov

A QSAR study involving 2-Amino-N-cyclopropyl-3-methylbenzamide would require a dataset of structurally related benzamide derivatives with measured biological activity against a specific target. The process would include:

Dataset Collection: Gathering a series of analogous compounds with a range of biological activities.

Descriptor Calculation: For each molecule, a large number of molecular descriptors would be calculated, representing various aspects of their structure, such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that best correlates a subset of these descriptors with the observed activity.

Model Validation: The predictive power of the model would be rigorously tested using statistical validation techniques.

For a series of derivatives of 2-Amino-N-cyclopropyl-3-methylbenzamide, a QSAR model could reveal, for example, that increasing the hydrophobicity of a particular substituent or altering the electronic properties of the aromatic ring leads to improved activity. unair.ac.id

Interactive Data Table: Example of a Hypothetical QSAR Equation Note: This equation is for illustrative purposes for a series of benzamide derivatives.

| QSAR Model Component | Description |

| Equation | pIC50 = 0.65 * LogP - 0.21 * (TPSA) + 1.32 * (Kappa1) + 2.58 |

| pIC50 | The predicted biological activity (logarithmic scale). |

| LogP | A descriptor for lipophilicity. The positive coefficient suggests higher lipophilicity is beneficial for activity. |

| TPSA | Topological Polar Surface Area. The negative coefficient suggests that a lower polar surface area may be preferred. |

| Kappa1 | A shape index descriptor. The positive coefficient indicates that this particular aspect of molecular shape is important for activity. |

| Statistical Significance | R² = 0.85, Q² = 0.72 (Values indicating good model fit and predictive power). |

Conformational Analysis via Computational Methods

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For a flexible molecule like 2-Amino-N-cyclopropyl-3-methylbenzamide, understanding its conformational preferences is crucial for rationalizing its interaction with a biological target.

Computational methods can systematically explore the conformational space of the molecule by rotating its flexible bonds. Key rotatable bonds in 2-Amino-N-cyclopropyl-3-methylbenzamide include the bond connecting the cyclopropyl group to the amide nitrogen and the bond connecting the carbonyl group to the phenyl ring.

A conformational search would involve calculating the energy of the molecule as a function of these rotations (dihedral angles). This generates a potential energy surface, from which the lowest-energy conformers (global and local minima) can be identified. This analysis would reveal the preferred relative orientation of the cyclopropyl ring with respect to the benzamide plane, which could be critical for fitting into a protein's binding pocket.

Interactive Data Table: Illustrative Conformational Analysis Results Note: The dihedral angles and energies are hypothetical examples for 2-Amino-N-cyclopropyl-3-methylbenzamide.

| Conformer | Dihedral Angle 1 (Cring-Ccarbonyl-N-Ccyclopropyl) | Dihedral Angle 2 (Ccarbonyl-N-Ccyclopropyl-Cring) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 175° | 10° | 0.00 |

| 2 | -15° | 170° | 1.25 |

| 3 | 178° | 165° | 2.10 |

| 4 | 5° | 15° | 3.50 |

Exploration of Molecular Targets and Biological Activities in Vitro

Identification of Potential Enzyme Targets and Molecular Pathways (e.g., Kinases, Demethylases, Histone Deacetylases)

There is no available research identifying the potential enzyme targets or molecular pathways of 2-Amino-N-cyclopropyl-3-methylbenzamide. While some related benzamide (B126) compounds have been investigated as inhibitors of enzymes like histone deacetylases (HDACs), kinesin spindle protein (KSP), or vascular endothelial growth factor receptor 2 (VEGFR2), no such data exists for this specific compound.

In Vitro Enzymatic Inhibition Assays and Kinetic Characterization

No studies have been published that report the results of in vitro enzymatic inhibition assays or the kinetic characterization of 2-Amino-N-cyclopropyl-3-methylbenzamide against any enzyme.

Receptor Binding Studies and Affinity Measurements

Information regarding receptor binding studies and affinity measurements for 2-Amino-N-cyclopropyl-3-methylbenzamide is not available in the current scientific literature.

Investigation of Cellular Pathway Modulation In Vitro (e.g., cell-based assays for protein phosphorylation, gene expression)

There are no published cell-based assay results that describe the modulation of cellular pathways, such as protein phosphorylation or gene expression, by 2-Amino-N-cyclopropyl-3-methylbenzamide.

Elucidation of Mechanism of Action at the Molecular Level

Due to the lack of research on its molecular targets and cellular effects, the mechanism of action for 2-Amino-N-cyclopropyl-3-methylbenzamide at the molecular level has not been elucidated.

Advanced Applications and Future Research Directions

2-Amino-N-cyclopropyl-3-methylbenzamide as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways, with high specificity. The utility of a molecule as a chemical probe is dictated by its structural features, which influence its binding affinity, selectivity, and mechanism of action. The structure of 2-Amino-N-cyclopropyl-3-methylbenzamide possesses several features that make it a promising candidate for development as a chemical probe.

The benzamide (B126) core is a common motif in many biologically active compounds, and the substitution pattern on the aromatic ring (an amino group at position 2 and a methyl group at position 3) can be systematically modified. These modifications can fine-tune the molecule's electronic and steric properties, allowing for the systematic exploration of interactions with biological targets. The N-cyclopropyl group is another key feature; the strained three-membered ring can impart conformational rigidity and unique binding characteristics, potentially leading to high-affinity interactions.

Future research could focus on synthesizing fluorescently labeled or biotinylated analogs of 2-Amino-N-cyclopropyl-3-methylbenzamide. These modified versions would enable researchers to visualize the molecule's localization within cells, identify its binding partners through affinity purification and mass spectrometry, and elucidate its mechanism of action in various biological contexts.

Integration into High-Throughput Screening Libraries for Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds against specific biological targets to identify "hits." Small molecules like 2-Amino-N-cyclopropyl-3-methylbenzamide are ideal candidates for inclusion in HTS libraries due to their potential to interact with a wide range of biological macromolecules.

The structural characteristics of this compound—a combination of aromatic, amide, and aliphatic cyclic functionalities—provide a three-dimensional shape that can fit into diverse protein binding pockets. Its molecular weight and calculated properties are generally consistent with the criteria for drug-likeness, such as Lipinski's rule of five, making it an attractive starting point for hit-to-lead optimization.

By incorporating 2-Amino-N-cyclopropyl-3-methylbenzamide and a library of its analogs into HTS campaigns, researchers can screen for activity against a wide array of targets, including enzymes, receptors, and ion channels. This approach can accelerate the identification of novel biological activities and starting points for therapeutic development.

Development as a Scaffold for Novel Chemical Entities in Chemical Biology Research

In medicinal chemistry, a scaffold is a core chemical structure that can be systematically decorated with various functional groups to create a library of related compounds. 2-Amino-N-cyclopropyl-3-methylbenzamide is an excellent candidate for development as a scaffold for generating novel chemical entities.

The molecule presents multiple points for chemical modification, as detailed in the table below. The primary amino group on the benzene (B151609) ring can be acylated, alkylated, or used in cyclization reactions. The aromatic ring itself can undergo further substitution. The amide bond can be replaced with other linkers, and the cyclopropyl (B3062369) group can be substituted or replaced with other small, strained rings. This synthetic versatility allows for the creation of a large and structurally diverse library of compounds from a single, readily accessible core structure. Research into substituted aminobenzamide scaffolds has shown potential for developing inhibitors for various enzymes. acs.org

| Structural Component | Potential Modifications | Purpose of Modification |

| 2-Amino Group | Acylation, Alkylation, Sulfonylation | Explore interactions at the target's binding site |

| 3-Methyl Group | Replacement with other alkyl or aryl groups | Modulate steric and electronic properties |

| Benzene Ring | Introduction of additional substituents | Alter solubility, metabolic stability, and binding affinity |

| N-Cyclopropyl Group | Substitution on the ring, replacement with other cycloalkyl groups | Investigate the role of the strained ring in binding |

| Amide Linker | Replacement with esters, ketones, or other bioisosteres | Improve pharmacokinetic properties |

This table illustrates the potential points of diversification on the 2-Amino-N-cyclopropyl-3-methylbenzamide scaffold for generating a chemical library.

Perspectives on Advancing Molecular Understanding of Substituted Benzamides and Cyclopropylamine (B47189) Derivatives

The study of 2-Amino-N-cyclopropyl-3-methylbenzamide can contribute significantly to the broader understanding of the structure-activity relationships (SAR) of both substituted benzamides and cyclopropylamine derivatives. Benzamides are a well-established class of compounds with a wide range of pharmacological activities. Similarly, cyclopropylamine derivatives are found in numerous bioactive molecules, where the cyclopropyl group often enhances potency or metabolic stability.

Systematic studies on analogs of 2-Amino-N-cyclopropyl-3-methylbenzamide would allow researchers to dissect the contribution of each structural component to its biological activity. For example, by varying the substituents on the aromatic ring while keeping the N-cyclopropylamide portion constant, one could map the requirements for interaction with a specific target. Conversely, modifying the cyclopropylamine moiety would provide insights into how this group influences binding and function.

Such SAR studies are crucial for rational drug design, enabling the optimization of lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.

Application in Materials Science Research

While primarily explored in a biological context, the structural motifs within 2-Amino-N-cyclopropyl-3-methylbenzamide also suggest potential applications in materials science. Cyclopropylamine derivatives, for instance, are utilized in the synthesis of specialty polymers and advanced coatings. longdom.org The inherent strain and rigidity of the cyclopropane (B1198618) ring can be exploited to create materials with unique mechanical and thermal properties. longdom.org There is also growing interest in using cyclopropylamine derivatives in the development of optoelectronic materials and advanced polymers due to their structural rigidity.

The benzamide portion of the molecule can participate in hydrogen bonding, which is a key interaction for the self-assembly of molecules into ordered structures, such as liquid crystals or functional polymers. Poly(1,4-benzamide) is a well-known example of a polymer that forms liquid crystalline solutions due to strong intermolecular hydrogen bonding. acs.org

Future research could investigate the polymerization of functionalized derivatives of 2-Amino-N-cyclopropyl-3-methylbenzamide to create novel polymers with tailored properties. The incorporation of the rigid cyclopropyl group into a polymer backbone could lead to materials with enhanced thermal stability or specific mechanical characteristics, making them suitable for high-performance applications. longdom.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-N-cyclopropyl-3-methylbenzamide, and how can purity be validated?

- Synthesis : A common method involves reacting 3-methylbenzoyl chloride with cyclopropylamine under controlled conditions (e.g., anhydrous solvent, inert atmosphere). Alternatively, coupling 2-amino-3-methylbenzoic acid with cyclopropanecarbonyl chloride using carbodiimide-based coupling agents (e.g., EDC/HOBt) can yield the target compound .

- Purity Validation : Employ tandem techniques:

- HPLC with UV detection (λ = 254 nm) to assess chromatographic purity.

- 1H/13C NMR to confirm structural integrity and detect impurities (e.g., unreacted starting materials) .

- Elemental Analysis (C, H, N) to verify stoichiometric composition .

Q. What safety protocols are critical when handling 2-Amino-N-cyclopropyl-3-methylbenzamide in laboratory settings?

- PPE : Use nitrile gloves (inspected for integrity pre-use) and full-body chemical-resistant suits to prevent dermal exposure. Gloves must be removed without touching outer surfaces and disposed of as hazardous waste .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Waste Management : Segregate contaminated waste (e.g., solvents, gloves) and transfer to certified hazardous waste facilities to avoid environmental contamination .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

- Solubility Screening : Perform gravimetric analysis in solvents (e.g., DMSO, ethanol, aqueous buffers) at 25°C and 37°C. Use sonication for 30 minutes to ensure saturation .

- Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via LC-MS over 72 hours.

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures and identify stable storage conditions (e.g., −20°C under nitrogen) .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?

- Hypothesis Testing : Compare reaction outcomes under varying catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (THF vs. DMF).

- Mechanistic Probes : Use in situ IR spectroscopy to track intermediate formation (e.g., oxidative addition vs. transmetallation steps) .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian09) to predict regioselectivity in aryl-amide bond activation .

Q. What strategies optimize the compound’s role as a directing group in C–H functionalization reactions?

- Metal Coordination Screening : Test transition metals (Pd, Ru, Rh) to enhance catalytic efficiency. For example, Pd(OAc)₂ with Ag₂CO₃ oxidant in AcOH solvent .

- Steric/Electronic Tuning : Introduce substituents on the benzamide ring (e.g., electron-withdrawing groups) to modulate directing group efficacy. Monitor via X-ray crystallography to confirm metal-ligand coordination geometry .

Q. How can researchers address discrepancies in biological activity data across cell-based assays?

- Assay Standardization :

- Use isogenic cell lines to minimize genetic variability.

- Normalize data to housekeeping genes (e.g., GAPDH) in qPCR/RNA-seq studies.

- Metabolite Profiling : Perform LC-HRMS to identify degradation products or metabolites that may interfere with activity .

- Dose-Response Validation : Repeat experiments with freshly prepared stock solutions to rule out solvent-induced aggregation or precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.